molecular formula C7H7N5O2 B115350 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one CAS No. 151900-35-5

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one

Cat. No. B115350
CAS RN: 151900-35-5
M. Wt: 193.16 g/mol
InChI Key: JISAHYOXPXPVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one, also known as THIP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. THIP is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptor, a protein complex in the brain that plays a key role in regulating neuronal activity.

Mechanism of Action

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one binds to the GABA(A) receptor, a protein complex in the brain that plays a key role in regulating neuronal activity. When 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one binds to the GABA(A) receptor, it enhances the activity of the receptor, which leads to an increase in the inhibitory tone in the brain. This increase in inhibitory tone leads to a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects.
Biochemical and physiological effects:
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has a range of biochemical and physiological effects on the central nervous system. It has been shown to enhance the activity of the GABA(A) receptor, leading to an increase in inhibitory tone in the brain. This increase in inhibitory tone leads to a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects. 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the brain.

Advantages and Limitations for Lab Experiments

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has a range of advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the GABA(A) receptor and its role in regulating neuronal activity. 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one also has a range of effects on the central nervous system, which makes it a useful tool for studying the physiological and behavioral effects of GABAergic modulation. However, one limitation of 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one is that it has a relatively short half-life, which may limit its usefulness for long-term studies.

Future Directions

There are a number of future directions for research on 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one. One area of research is the development of more potent and selective GABA(A) receptor agonists, which may have greater therapeutic potential for a range of neurological disorders. Another area of research is the development of novel delivery methods for 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one, which may increase its bioavailability and extend its half-life. Additionally, there is a need for further research on the long-term effects of 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one on the central nervous system, particularly with respect to its potential for tolerance and dependence.

Synthesis Methods

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one is synthesized by reacting 2-amino-6-chloropurine with ethyl glyoxylate in the presence of a base, followed by reduction with sodium borohydride. This method yields 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one with a purity of greater than 99%.

Scientific Research Applications

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including sedative, anxiolytic, anticonvulsant, and analgesic effects. 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has also been shown to have potential applications in the treatment of a range of neurological disorders, including epilepsy, anxiety disorders, and chronic pain.

properties

CAS RN

151900-35-5

Product Name

1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

7-hydroxy-1,5,6,7-tetrahydroimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C7H7N5O2/c13-3-1-8-7-11-5-4(9-2-10-5)6(14)12(3)7/h2-3,13H,1H2,(H,8,11)(H,9,10)

InChI Key

JISAHYOXPXPVOY-UHFFFAOYSA-N

Isomeric SMILES

C1C(N2C(=O)C3=C(NC2=N1)N=CN3)O

SMILES

C1C(N2C(=O)C3=C(N=CN3)N=C2N1)O

Canonical SMILES

C1C(N2C(=O)C3=C(N=CN3)N=C2N1)O

synonyms

5,6,7,9-tetrahydro-7-hydroxy-9-oxoimidazo(1,2-a)purine
5,6,7,9-THOP

Origin of Product

United States

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